N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride
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Overview
Description
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure features a triazine ring substituted with two 2-ethylphenyl groups and a morpholino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the nucleophilic substitution of cyanuric chloride with 2-ethylphenylamine and morpholine. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction proceeds through the sequential substitution of chlorine atoms on the cyanuric chloride by the amine groups, resulting in the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino group or the 2-ethylphenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane, ethanol, or water, with temperature control to optimize reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with different substituents, while hydrolysis can produce amines and other smaller organic molecules.
Scientific Research Applications
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent, with research focusing on its ability to inhibit cancer cell growth and proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymer stabilizers and flame retardants.
Mechanism of Action
The mechanism of action of N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, the compound is believed to inhibit key enzymes or signaling pathways involved in cancer cell growth. The triazine ring structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N2,N4-bis(2-ethylphenyl)-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but with a chlorine substituent instead of a morpholino group.
2,4-Disubstituted Thiazoles: These compounds share some structural similarities and exhibit a range of biological activities, including antibacterial and antitumor properties.
Uniqueness
N2,N4-bis(2-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-N,4-N-bis(2-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.2ClH/c1-3-17-9-5-7-11-19(17)24-21-26-22(25-20-12-8-6-10-18(20)4-2)28-23(27-21)29-13-15-30-16-14-29;;/h5-12H,3-4,13-16H2,1-2H3,(H2,24,25,26,27,28);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGMQAKWNSWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4CC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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